6-Heptene-2,4-diol
Overview
Description
6-Heptene-2,4-diol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is characterized by the presence of a double bond between the sixth and seventh carbon atoms and hydroxyl groups attached to the second and fourth carbon atoms. This compound is also known by other names such as 6-Hepten-2,4-diol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Heptene-2,4-diol can be synthesized through various methods, including the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions and results in the formation of vicinal diols .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using similar catalytic systems. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Heptene-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd)
Substitution: Various nucleophiles can be used to replace the hydroxyl groups under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and ketones
Reduction: Saturated diols
Substitution: Compounds with different functional groups replacing the hydroxyl groups
Scientific Research Applications
6-Heptene-2,4-diol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Heptene-2,4-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes cleavage of the carbon-carbon bond between the hydroxyl groups, leading to the formation of aldehydes and ketones. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Hexanediol: A diol with hydroxyl groups on the first and second carbon atoms.
1,2-Octanediol: A diol with hydroxyl groups on the first and second carbon atoms of an eight-carbon chain.
1,2-Decanediol: A diol with hydroxyl groups on the first and second carbon atoms of a ten-carbon chain.
Uniqueness
6-Heptene-2,4-diol is unique due to the presence of a double bond and hydroxyl groups at specific positions on the carbon chain. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
hept-6-ene-2,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSZUZSICAXOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337362 | |
Record name | 6-Heptene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-76-1 | |
Record name | 6-Heptene-2,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Heptene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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